Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 442549-60-2
VCID: VC4545473
InChI: InChI=1S/C12H9BrFNO3/c1-17-10-5-9(12(16)18-2)15-11-7(10)3-6(14)4-8(11)13/h3-5H,1-2H3
SMILES: COC1=CC(=NC2=C1C=C(C=C2Br)F)C(=O)OC
Molecular Formula: C12H9BrFNO3
Molecular Weight: 314.11

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate

CAS No.: 442549-60-2

Cat. No.: VC4545473

Molecular Formula: C12H9BrFNO3

Molecular Weight: 314.11

* For research use only. Not for human or veterinary use.

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate - 442549-60-2

Specification

CAS No. 442549-60-2
Molecular Formula C12H9BrFNO3
Molecular Weight 314.11
IUPAC Name methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate
Standard InChI InChI=1S/C12H9BrFNO3/c1-17-10-5-9(12(16)18-2)15-11-7(10)3-6(14)4-8(11)13/h3-5H,1-2H3
Standard InChI Key AQDMZIQDJNENRB-UHFFFAOYSA-N
SMILES COC1=CC(=NC2=C1C=C(C=C2Br)F)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic quinoline core substituted at positions 2, 4, 6, and 8. The carboxylate ester at position 2 enhances solubility in organic solvents, while the bromine and fluorine atoms at positions 8 and 6 introduce steric and electronic effects that influence binding to biological targets . The methoxy group at position 4 further modulates electron distribution, affecting both chemical reactivity and pharmacokinetic properties .

Key Structural Features:

  • Quinoline backbone: Provides planar aromaticity for π-π interactions in protein binding.

  • Halogen substituents: Bromine (8-position) and fluorine (6-position) enhance electrophilicity and metabolic stability .

  • Methoxy group (4-position): Increases lipophilicity and influences bioavailability .

  • Ester moiety (2-position): Serves as a prodrug motif, enabling hydrolysis to active carboxylic acid derivatives in vivo.

The InChI key AQDMZIQDJNENRB-UHFFFAOYSA-N and SMILES COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F provide unambiguous representations of its structure .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate typically involves multi-step reactions starting from simpler quinoline precursors. A common route includes:

  • Methoxy Introduction: Methylation of a hydroxyl group at position 4 using methyl iodide or dimethyl sulfate under basic conditions .

  • Halogenation: Sequential bromination (8-position) and fluorination (6-position) via electrophilic aromatic substitution or metal-catalyzed cross-coupling .

  • Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) .

Optimization Considerations:

  • Temperature: Bromination requires controlled conditions (40–60°C) to avoid over-halogenation .

  • Solvents: Polar aprotic solvents like DMF or DMSO improve reaction yields .

  • Protective Groups: Temporary protection of the 2-carboxylate group may be necessary during halogenation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Distinct signals include a singlet for the methoxy group (δ\delta 3.9–4.1 ppm) and aromatic protons split by fluorine coupling (δ\delta 7.2–8.5 ppm) .

  • 13C^{13}\text{C} NMR: Peaks for the carbonyl carbon (δ\delta 165–170 ppm) and quaternary carbons adjacent to halogens (δ\delta 115–125 ppm) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 314.107 (calculated for C12H9BrFNO3\text{C}_{12}\text{H}_9\text{BrFNO}_3) . Fragmentation patterns reveal sequential loss of COOCH3_3 (−59 Da) and Br (−80 Da) .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityDMSO: >50 mg/mL
LogP2.93
Topological Polar Surface Area48.42 Ų

The compound exhibits moderate lipophilicity (LogP ~2.93), facilitating membrane permeability, while its polar surface area suggests potential for hydrogen bonding . Stability studies indicate decomposition above 200°C, necessitating storage at room temperature in dry conditions .

Biological Activity and Applications

Anticancer Activity

In vitro screening against MCF-7 breast cancer cells revealed an IC50_{50} of 8.2 µM, likely via inhibition of tyrosine kinases . The fluorine atom at position 6 enhances selectivity by forming hydrogen bonds with kinase ATP-binding pockets .

Structure-Activity Relationship (SAR):

  • Bromine (8-position): Improves binding to hydrophobic enzyme pockets.

  • Fluorine (6-position): Reduces metabolic clearance by cytochrome P450 enzymes .

Comparative Analysis with Related Compounds

CompoundMolecular WeightLogPIC50_{50} (MCF-7)
Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate235.212.4515.4 µM
8-Bromo-4-methoxyquinoline-2-carboxylic acid296.122.7922.1 µM
Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate314.112.938.2 µM

The dual halogenation in the target compound confers superior anticancer activity compared to mono-halogenated analogs .

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